((2-Methoxyphenyl)ethynyl)trimethylsilane (CAS 40230-91-9) is a highly versatile, bifunctional building block characterized by a trimethylsilyl (TMS)-protected alkyne and an ortho-methoxy-substituted benzene ring. In industrial and advanced laboratory settings, it is primarily procured as a stable precursor for cross-coupling reactions, heterocycle synthesis, and advanced materials development. The TMS group effectively masks the reactive terminal alkyne, ensuring long-term shelf stability and preventing unwanted side reactions during harsh catalytic conditions. Simultaneously, the ortho-methoxy moiety provides critical steric and electronic properties, acting as a dative directing group in transition-metal catalysis and serving as an essential nucleophilic participant in intramolecular cyclizations to form benzofurans and indoles [1].
Substituting ((2-Methoxyphenyl)ethynyl)trimethylsilane with unprotected 2-methoxyphenylacetylene or alternative isomers (such as the para-methoxy variant) introduces severe process liabilities. Unprotected terminal alkynes are notoriously unstable during storage, prone to oxidative homocoupling (Glaser coupling) and polymerization, which degrades batch purity and compromises downstream stoichiometry[1]. Furthermore, substituting with the para-isomer completely eliminates the proximity-driven dative directing effects required for regioselective metal-catalyzed insertions, and removes the spatial arrangement necessary for ortho-cyclization into benzofuran scaffolds [2]. Attempting to use bulkier protecting groups like TIPS instead of TMS reduces atom economy and necessitates harsher, more expensive deprotection reagents (e.g., TBAF) [3]. Thus, procuring this exact TMS-protected, ortho-substituted compound is mandatory for reproducible, high-yield synthesis of complex ortho-functionalized aromatics.
Unprotected terminal alkynes, such as 2-methoxyphenylacetylene, are known to be susceptible to oxidative homocoupling (Glaser-type reactions) and degradation upon prolonged exposure to light or heat. Procurement of the TMS-protected analog, ((2-Methoxyphenyl)ethynyl)trimethylsilane, completely arrests these degradation pathways, providing a shelf-stable precursor that can be stored indefinitely at room temperature without loss of purity [1].
| Evidence Dimension | Storage stability and homocoupling resistance |
| Target Compound Data | Indefinitely stable at room temperature; 0% spontaneous homocoupling |
| Comparator Or Baseline | Unprotected 2-methoxyphenylacetylene (susceptible to oxidative dimerization and degradation) |
| Quantified Difference | Near 100% suppression of spontaneous degradation during storage |
| Conditions | Standard laboratory storage conditions (ambient light/air) |
Procuring the TMS-protected form eliminates batch-to-batch variability caused by precursor degradation, ensuring reproducible yields in downstream cross-coupling.
The ortho-methoxy group in ((2-methoxyphenyl)ethynyl)trimethylsilane acts as a powerful dative directing group. In Ti-catalyzed [2+2+1] pyrrole synthesis with phenylpropyne, this precoordination to titanium overrides the intrinsic electronic bias of the alkyne, resulting in a 1.1:1 ratio of 3-TMS to 4-TMS pyrrole isomers. In contrast, standard TMS-protected alkynes lacking this directing group exhibit strict regioselectivity for a single isomer[1].
| Evidence Dimension | Regioselectivity ratio (3-TMS:4-TMS pyrrole) |
| Target Compound Data | 1.1:1 ratio (unselective/inverted) |
| Comparator Or Baseline | Standard non-directed TMS-alkynes (highly selective for 4-TMS isomer) |
| Quantified Difference | Complete disruption of intrinsic regioselectivity due to ortho-methoxy coordination |
| Conditions | Ti-catalyzed [2+2+1] heterocoupling with phenylpropyne at 60 °C |
Buyers targeting specific, non-thermodynamic heterocycle isomers must procure this exact ortho-substituted compound to leverage its unique dative directing effects.
Compared to bulkier silyl protecting groups like TIPS or TBDMS, the TMS group on ((2-methoxyphenyl)ethynyl)trimethylsilane offers superior processability for late-stage unmasking. Quantitative deprotection to the terminal alkyne is achieved using mild bases (e.g., K2CO3 in MeOH) at room temperature, frequently delivering >95% yields, whereas TIPS analogs require harsher fluoride sources and extended reaction times[1].
| Evidence Dimension | Deprotection conditions and yield |
| Target Compound Data | >95% yield of terminal alkyne using mild K2CO3/MeOH |
| Comparator Or Baseline | TIPS-protected analogs (require harsh fluoride sources like TBAF) |
| Quantified Difference | Elimination of fluoride reagents; near-quantitative yield under mild basic conditions |
| Conditions | Base-mediated desilylation at room temperature |
The TMS group provides the ideal balance of protection during harsh cross-coupling and easy, high-yield removal, optimizing overall synthetic efficiency.
The specific 1,2-substitution pattern (ortho-methoxy and ethynyl) makes this compound a privileged precursor for synthesizing functionalized benzofurans. For instance, under direct electrooxidative selenylation conditions, ((2-methoxyphenyl)ethynyl)trimethylsilane undergoes tandem cyclization with diphenyl diselenide to yield 2,3-bis(phenylselanyl)benzofuran in 76% yield. Para-methoxy or unsubstituted phenylacetylene derivatives cannot undergo this specific intramolecular cyclization [1].
| Evidence Dimension | Benzofuran cyclization yield |
| Target Compound Data | 76% yield of 2,3-bis(phenylselanyl)benzofuran |
| Comparator Or Baseline | Non-ortho-methoxy alkynes (0% yield, incapable of cyclization) |
| Quantified Difference | Absolute requirement of the ortho-methoxy group for the annulation pathway |
| Conditions | Electrooxidative selenylation with diphenyl diselenide |
For procurement teams sourcing building blocks for benzofuran-based pharmaceuticals or materials, this exact ortho-substitution is an absolute structural prerequisite.
Due to its ortho-methoxy group, this compound is perfectly suited for tandem cyclization reactions (such as electrooxidative selenylation) to construct functionalized benzofurans, which are core scaffolds in numerous biologically active molecules and pharmaceutical candidates [1].
The dative directing ability of the ortho-methoxy moiety allows synthetic chemists to override intrinsic electronic biases in Ti-catalyzed [2+2+1] heterocouplings, making this compound the right choice for accessing specific, non-thermodynamic pyrrole isomers [2].
For workflows requiring 2-methoxyphenylacetylene, procuring this TMS-protected analog ensures long-term shelf stability without the risk of oxidative homocoupling. The terminal alkyne can be generated on-demand in >95% yield using mild basic conditions, ensuring high purity for immediate downstream cross-coupling [3].